Alfathesin
Overview
Description
Althesin is an intravenous anesthetic agent composed of two steroidal compounds: alphaxalone and alphadolone . It was developed to provide rapid and consistent anesthesia with minimal extraneous muscle movements . Althesin was widely used in the 1970s but was later withdrawn from the market due to severe drug reactions .
Preparation Methods
Althesin is a mixture of two water-insoluble pregnanedione derivatives, alphaxalone and alphadolone, dissolved in Cremophor EL (polyoxyethylated castor oil) . Alphaxalone is the major constituent, while alphadolone is included to increase the solubility of the mixture . The solution is viscous but slightly less so than other similar anesthetics .
Chemical Reactions Analysis
Althesin undergoes various chemical reactions, including oxidation and reduction. The primary reagents and conditions used in these reactions involve the use of polyethylated castor oil as a solvent . The major products formed from these reactions are the conjugated forms of alphaxalone and alphadolone, which are excreted mainly in the bile after conjugation in the liver .
Scientific Research Applications
Althesin has been used extensively in scientific research due to its rapid and consistent anesthetic properties . It has been applied in various fields, including:
Chemistry: Used as a model compound to study the effects of steroidal anesthetics.
Biology: Employed in experiments involving the central nervous system and its response to anesthetics.
Medicine: Utilized in clinical settings for its anesthetic properties, although its use has declined due to adverse reactions.
Industry: Applied in the development of new anesthetic agents and formulations.
Mechanism of Action
Althesin exerts its effects by allosterically potentiating the gamma-aminobutyric acid type A (GABA A) chloride channel, producing fast synaptic inhibition . This mechanism leads to rapid onset and offset of anesthesia, making it suitable for short-duration procedures . The molecular targets involved are primarily the GABA A receptors .
Comparison with Similar Compounds
Althesin is compared with other intravenous anesthetic agents such as:
Propofol: Known for its rapid onset and short duration of action, but requires formulation in a lipid solution.
Etomidate: Provides hemodynamic stability but has been associated with adrenal suppression.
Ketamine: Offers analgesic properties but can cause hallucinations and dissociative anesthesia.
Propanidid: Similar to Althesin in its use of Cremophor EL as a solvent but has been associated with histamine release.
Althesin’s uniqueness lies in its combination of alphaxalone and alphadolone, which provides rapid and consistent anesthesia with minimal muscle movements .
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNLXNMXQFMHG-GSEHKNNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001405 | |
Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8067-82-1 | |
Record name | Saffan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8067-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfaxalone mixture with alfadolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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